

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Fluoroanisole

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Compound of Interest

Compound Name: 4-Fluoroanisole

Cat. No.: B119533

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Introduction

4-Fluoroanisole (CAS No. 459-60-9), also known as 1-fluoro-4-methoxybenzene, is an aromatic organic compound with the chemical formula C_7H_7FO .^[1] It is a colorless to pale yellow liquid characterized by a fluorine atom and a methoxy group attached to a benzene ring.^[2] This compound serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.^[3] The presence of the fluorine atom can enhance metabolic stability and bioavailability in drug candidates, making it a valuable moiety in medicinal chemistry.^[3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows relevant to its synthesis and analysis.

Physicochemical Properties

The key physicochemical characteristics of **4-Fluoroanisole** are summarized below. These properties are fundamental to its handling, reactivity, and application in various chemical processes.

Table 1: General and Physical Properties of **4-Fluoroanisole**

Property	Value	Reference
Molecular Formula	C ₇ H ₇ FO	[3]
Molecular Weight	126.13 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[2]
Melting Point	-45 °C	[3]
Boiling Point	156-158 °C	[1][3]
Density	1.114 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.488	[3]
Flash Point	43 °C (109.4 °F) - closed cup	

Table 2: Solubility and Partitioning Characteristics of **4-Fluoroanisole**

Property	Description	Reference
Water Solubility	Not miscible or difficult to mix in water.	[1][5]
Solvent Solubility	Soluble in organic solvents such as ethanol, ether, chloroform, and methanol.	[2][5][6]
logP (Octanol-Water Partition Coefficient)	2.3 (Computed)	[7]

Table 3: Spectroscopic Data for **4-Fluoroanisole**

Spectroscopy Type	Key Features	Reference
^1H NMR	Data available but specific shifts require experimental determination.	[7]
^{13}C NMR	Data available but specific shifts require experimental determination.	[7]
Mass Spectrometry (MS)	Major fragments at m/z 126 (M+), 111, 83.	[7]
Infrared (IR)	Data available but specific peaks require experimental determination.	

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of liquid compounds like **4-Fluoroanisole**.

Determination of Boiling Point

This protocol describes the distillation method for determining the boiling point at atmospheric pressure.

- Apparatus: Distillation flask, condenser, thermometer, heating mantle, and receiving flask.
- Procedure:
 - Place a sample of **4-Fluoroanisole** (approx. 20-30 mL) into the distillation flask along with a few boiling chips.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
 - Begin heating the flask gently using the heating mantle.

- Record the temperature when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature, at which the vapor and liquid are in equilibrium, is the boiling point.
- Continue distillation until a small amount of liquid remains in the flask. The recorded temperature should remain constant throughout the process.

Determination of Density

This protocol outlines the use of a pycnometer to accurately measure the density of a liquid.

- Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature water bath.
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its mass (m_1).
 - Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.
 - Ensure the water level is at the capillary mark, removing any excess. Dry the outside of the pycnometer and record its mass (m_2).
 - Empty and dry the pycnometer again. Fill it with **4-Fluoroanisole** and repeat step 3, recording the new mass (m_3).
 - Calculate the density (ρ) using the formula: $\rho_{\text{sample}} = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ (where ρ_{water} at the experimental temperature is known).

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical approach to determine the solubility of a substance in a specific solvent.^[8]

- Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker bath, analytical balance, and an analytical instrument for concentration measurement (e.g., HPLC or GC).

- Procedure:
 - Add an excess amount of **4-Fluoroanisole** to a flask containing a known volume of the solvent (e.g., water).
 - Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).
 - Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
 - After agitation, allow the solution to stand in the temperature bath for an equivalent period to allow undissolved material to settle.
 - Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
 - Determine the concentration of **4-Fluoroanisole** in the aliquot using a pre-calibrated analytical method. This concentration represents the solubility at that temperature.

Determination of Partition Coefficient (logP)

The shake-flask method is also commonly used for determining the octanol-water partition coefficient (logP).[9]

- Apparatus: Separatory funnels, a constant temperature shaker, and an analytical instrument for concentration measurement.
- Procedure:
 - Pre-saturate n-octanol with water and water with n-octanol.
 - Prepare a stock solution of **4-Fluoroanisole** in either n-octanol or water.
 - Add a known volume of the stock solution and the other immiscible phase to a separatory funnel.
 - Shake the funnel for a sufficient time to reach partitioning equilibrium (e.g., 1-2 hours) at a constant temperature.

- Allow the two phases to separate completely.
- Measure the concentration of **4-Fluoroanisole** in both the n-octanol and the aqueous phase.
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

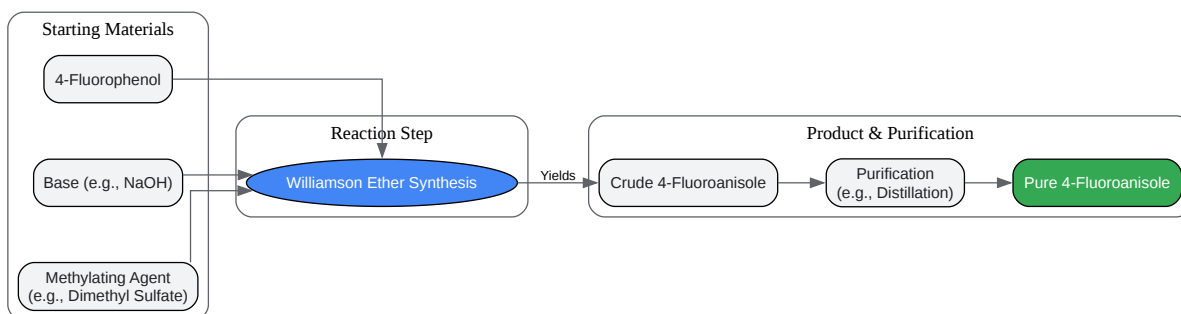
Spectroscopic Analysis (^1H and ^{13}C NMR)

This protocol provides a general procedure for preparing a sample for NMR analysis.

- Apparatus: NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., CDCl_3), and a micropipette.
- Procedure:
 - Dissolve an appropriate amount of **4-Fluoroanisole** (e.g., 5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent in a small vial.[\[10\]](#)
 - Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube.[\[11\]](#)
 - Cap the NMR tube and carefully place it in the NMR spectrometer's spinner turbine.
 - Insert the sample into the spectrometer.
 - Acquire the spectrum following the instrument's standard operating procedures, which include locking onto the deuterium signal, shimming the magnetic field to achieve homogeneity, and setting appropriate acquisition parameters.[\[12\]](#)[\[13\]](#)

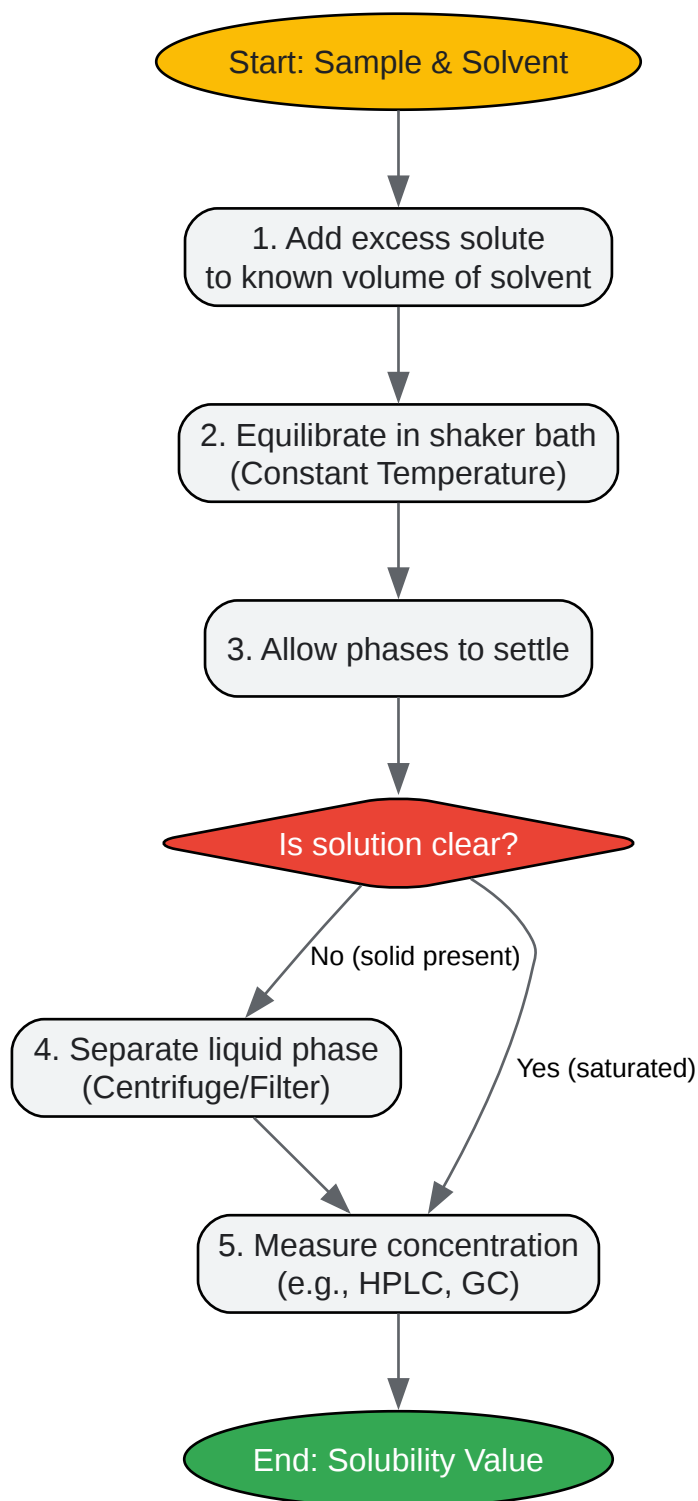
Visualizations

The following diagrams illustrate a typical synthesis route for **4-Fluoroanisole** and a generalized workflow for an experimental protocol.



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Caption: A simplified workflow for the synthesis of **4-Fluoroanisole** via Williamson ether synthesis.



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Caption: Generalized experimental workflow for determining solubility using the shake-flask method.

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